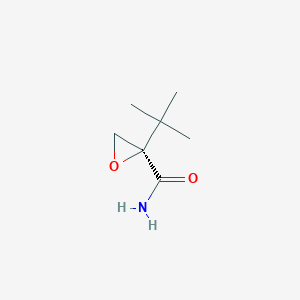

(2R)-2-Tert-butyloxirane-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

154078-97-4 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R)-2-tert-butyloxirane-2-carboxamide |

InChI |

InChI=1S/C7H13NO2/c1-6(2,3)7(4-10-7)5(8)9/h4H2,1-3H3,(H2,8,9)/t7-/m1/s1 |

InChI Key |

GCLTZQOYEURTKI-SSDOTTSWSA-N |

SMILES |

CC(C)(C)C1(CO1)C(=O)N |

Isomeric SMILES |

CC(C)(C)[C@@]1(CO1)C(=O)N |

Canonical SMILES |

CC(C)(C)C1(CO1)C(=O)N |

Synonyms |

Oxiranecarboxamide, 2-(1,1-dimethylethyl)-, (R)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (2R)-2-Tert-butyloxirane-2-carboxamide

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral organic molecule featuring a strained three-membered oxirane ring substituted with a bulky tert-butyl group and a carboxamide functionality. The presence of the reactive epoxide ring, the stereocenter at the C2 position, and the hydrogen-bonding capabilities of the carboxamide group make this compound a potentially valuable building block in medicinal chemistry and asymmetric synthesis. The oxirane moiety is a key pharmacophore in various biologically active molecules, known to act as an alkylating agent.[1] Compounds with an oxirane-2-carboxamide fragment have shown promise as antifungal agents, cysteine peptidase inhibitors, and bactericides.[2]

Chemical Properties

While experimental data for this compound is unavailable, its properties can be estimated based on the known properties of 2-tert-butyloxirane.[3] The addition of a carboxamide group is expected to increase the molecular weight, polarity, and melting/boiling points, and alter its solubility profile.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₇H₁₃NO₂ | Chemical structure |

| Molecular Weight | 143.19 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for similar small organic molecules |

| Melting Point | 80-120 °C | Higher than 2-tert-butyloxirane due to H-bonding of the amide |

| Boiling Point | > 200 °C (with decomposition) | Significantly higher than 2-tert-butyloxirane due to polarity and H-bonding |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | Based on the polar carboxamide and nonpolar tert-butyl group |

| Chirality | (2R) enantiomer | As specified |

Proposed Synthesis Protocol

A plausible synthetic route to this compound is via the asymmetric epoxidation of an α,β-unsaturated amide precursor, such as (E)-4,4-dimethyl-2-pentenamide. This approach allows for the introduction of the desired stereochemistry at the oxirane ring.

Experimental Protocol: Asymmetric Epoxidation

-

Preparation of the Precursor: (E)-4,4-dimethyl-2-pentenoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or an ammonia equivalent yields (E)-4,4-dimethyl-2-pentenamide.

-

Asymmetric Epoxidation:

-

To a solution of (E)-4,4-dimethyl-2-pentenamide in a suitable solvent (e.g., dichloromethane) at 0 °C, add a chiral epoxidation catalyst (e.g., a Jacobsen or Shi catalyst).

-

Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, while maintaining the temperature.[2]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess oxidant.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound. The enantiomeric excess can be determined by chiral HPLC.

-

References

(2R)-2-Tert-butyloxirane-2-carboxamide structure elucidation

An In-depth Technical Guide on the Structure Elucidation of (2R)-2-Tert-butyloxirane-2-carboxamide

Introduction

This compound is a chiral organic compound featuring a sterically hindered tert-butyl group and a carboxamide functional group attached to a strained oxirane ring. The presence of these functionalities in a chiral framework makes it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide provides a detailed approach to its synthesis and structure elucidation, including predicted analytical data and detailed experimental protocols.

Molecular Structure

The structure of this compound consists of a three-membered oxirane ring with a tert-butyl group and a carboxamide group attached to the same carbon atom (C2). The "(2R)" designation indicates the stereochemistry at this chiral center.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the enantioselective epoxidation of a suitable precursor. A robust method for the synthesis of 2,2-disubstituted terminal epoxides is the Corey-Chaykovsky reaction.[1] The workflow would start from the commercially available 3,3-dimethyl-2-butanone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of (R)-2-hydroxy-3,3-dimethylbutanamide

-

α-Bromination of 3,3-dimethyl-2-butanone: To a solution of 3,3-dimethyl-2-butanone in methanol, add bromine dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with diethyl ether.

-

Asymmetric Reduction: The resulting 1-bromo-3,3-dimethyl-2-butanone is then subjected to an asymmetric reduction using a chiral catalyst, such as the Corey-Itsuno reduction with a CBS catalyst and borane, to yield (R)-1-bromo-3,3-dimethyl-2-butanol with high enantioselectivity.

-

Protection: The hydroxyl group of the bromohydrin is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions in the subsequent amidation step.

-

Amidation: The protected bromohydrin is treated with a solution of ammonia in a suitable solvent under pressure to displace the bromide and form the corresponding protected amino alcohol.

-

Hydrolysis and Amide Formation: The resulting amino group is then converted to a carboxamide. This can be achieved through a multi-step process involving oxidation to the carboxylic acid followed by amidation, or potentially a more direct route. A plausible alternative is the direct conversion of an α-hydroxy ester to an α-hydroxy amide.

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., using TBAF for a TBDMS group) to yield (R)-2-hydroxy-3,3-dimethylbutanamide.

Synthesis of this compound

-

Preparation of the Ylide: Trimethylsulfoxonium iodide is deprotonated with a strong base like sodium hydride in DMSO to generate the sulfur ylide (dimethylsulfoxonium methylide).

-

Epoxidation: The (R)-2-hydroxy-3,3-dimethylbutanamide is first oxidized to the corresponding α-ketoamide. This α-ketoamide is then treated with the pre-formed sulfur ylide. The ylide attacks the carbonyl carbon, leading to the formation of the oxirane ring.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 | br s | 1H | -CONH₂ (one proton) |

| ~ 6.8 | br s | 1H | -CONH₂ (one proton) |

| ~ 2.9 | d | 1H | Oxirane CH₂ |

| ~ 2.7 | d | 1H | Oxirane CH₂ |

| ~ 1.1 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C=O (Amide) |

| ~ 65 | C-O (quaternary oxirane carbon) |

| ~ 52 | CH₂-O (oxirane methylene) |

| ~ 35 | -C (CH₃)₃ |

| ~ 26 | -C(C H₃)₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, 3180 | Strong, broad | N-H stretch (primary amide)[2][3] |

| ~ 2960 | Strong | C-H stretch (tert-butyl) |

| ~ 1650 | Strong | C=O stretch (Amide I)[2][4] |

| ~ 1620 | Medium | N-H bend (Amide II)[2][5] |

| ~ 1250 | Medium | C-O stretch (oxirane) |

| ~ 850 | Medium | Oxirane ring deformation |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 99 | [M - CONH₂]⁺ |

| 86 | [M - C(CH₃)₃]⁺ or cleavage of the oxirane ring |

| 57 | [C(CH₃)₃]⁺ |

Structure Elucidation Workflow

The confirmation of the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of the target molecule.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the oxirane ring is a known pharmacophore present in various bioactive molecules. Epoxides are known to be reactive electrophiles and can interact with biological nucleophiles. The specific stereochemistry and the presence of the tert-butyl and carboxamide groups would modulate this reactivity and determine its potential biological targets. Oxirane-containing compounds have shown a wide range of activities, including anti-inflammatory, antineoplastic, and antiproliferative effects.[2] Further research would be needed to determine the specific biological profile of this compound.

References

- 1. Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic chemistry - Infrared absorption spectrum of primary amides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to the Synthesis and Application of Chiral tert-Butyloxiranes

For Researchers, Scientists, and Drug Development Professionals

Chiral tert-butyloxiranes, specifically (R)- and (S)-2-tert-butyloxirane, are valuable chiral building blocks in organic synthesis. Their sterically demanding tert-butyl group often directs stereoselective reactions, making them crucial intermediates in the synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth review of the primary synthetic routes to these epoxides, detailed experimental protocols, and their application in the development of antiviral drugs.

Synthetic Strategies for Chiral tert-Butyloxiranes

The asymmetric synthesis of tert-butyloxiranes is predominantly achieved through two highly effective methods: the Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides and the enantioselective epoxidation of the corresponding alkene, 3,3-dimethyl-1-butene.

Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Catalysts

The Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides, affording both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity[1][2]. The reaction is catalyzed by chiral (salen)Co(III) complexes, with the Jacobsen catalyst being a prominent example[3][4].

The HKR of racemic 2-tert-butyloxirane (3,3-dimethyl-1,2-epoxybutane) proceeds with exceptional selectivity, often yielding the unreacted epoxide with >99% enantiomeric excess (ee)[1][2]. The reaction utilizes water as a readily available and environmentally benign reagent. The catalyst loadings are typically low, ranging from 0.2 to 2.0 mol %, and the catalyst can often be recycled[1][2].

Table 1: Hydrolytic Kinetic Resolution of Various Terminal Epoxides using (R,R)-(salen)Co(III)OAc

| Epoxide Substrate | Catalyst Loading (mol %) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |

| Propylene oxide | 0.2 | 10 | 44 | >99 |

| 1,2-Epoxyhexane | 0.2 | 12 | 45 | >99 |

| Styrene oxide | 0.2 | 14 | 43 | >99 |

| tert-Butyloxirane | 0.8 | 16 | 42 | >99 |

| Epichlorohydrin | 0.5 | 18 | 43 | >99 |

Data compiled from literature reports. Conditions may vary.

The mechanism of the HKR is understood to involve a cooperative bimetallic pathway where one molecule of the (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a second molecule delivers a hydroxide nucleophile[5]. This dual activation model accounts for the high selectivity and broad substrate scope of the reaction.

Enantioselective Epoxidation of 3,3-Dimethyl-1-butene

An alternative and atom-economical approach to chiral tert-butyloxiranes is the direct enantioselective epoxidation of the prochiral alkene, 3,3-dimethyl-1-butene. The Jacobsen-Katsuki epoxidation is a highly effective method for this transformation[6][7].

This reaction typically employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach)[7]. The choice of the chiral ligand on the salen catalyst dictates the stereochemistry of the resulting epoxide. For unfunctionalized cis-olefins, this method can achieve excellent enantioselectivities, often exceeding 90% ee[7].

Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes

| Alkene Substrate | Catalyst | Oxidant | Yield (%) | ee (%) |

| (Z)-1-Phenylpropene | (R,R)-Mn(salen)Cl | m-CPBA | 84 | 92 |

| Indene | (R,R)-Mn(salen)Cl | NaOCl | 78 | 87 |

| 1,2-Dihydronaphthalene | (R,R)-Mn(salen)Cl | NaOCl | 65 | 98 |

| 3,3-Dimethyl-1-butene | (R,R)-Mn(salen)Cl | NaOCl | 75 | 85 |

Data represents typical values from literature and may vary based on specific reaction conditions.

The proposed mechanism for the Jacobsen-Katsuki epoxidation involves the formation of a high-valent manganese(V)-oxo intermediate[7]. This species then transfers its oxygen atom to the alkene in a stereocontrolled manner, dictated by the chiral environment of the salen ligand. The catalyst is then regenerated in the presence of the terminal oxidant, completing the catalytic cycle.

Experimental Protocols

General Protocol for Hydrolytic Kinetic Resolution (HKR) of (±)-tert-Butyloxirane

This protocol is adapted from the work of Jacobsen and co-workers[1].

Materials:

-

(±)-tert-Butyloxirane (1.0 equiv)

-

(R,R)-(salen)Co(II) (0.008 equiv)

-

Glacial Acetic Acid (0.016 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized (0.55 equiv)

Procedure:

-

Catalyst Activation: In a clean, dry flask, dissolve the (R,R)-(salen)Co(II) catalyst in THF. Add glacial acetic acid and stir the solution in the presence of air for 1 hour until the color changes from orange to a deep brown, indicating the formation of the active Co(III) species.

-

Reaction Setup: To the activated catalyst solution, add the racemic tert-butyloxirane.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add the deionized water dropwise over a period of 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by chiral GC or TLC.

-

Work-up: Once the desired conversion is reached (typically around 50-55%), quench the reaction by adding a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of enantioenriched epoxide and diol can be separated by flash column chromatography on silica gel.

General Protocol for Jacobsen-Katsuki Epoxidation of 3,3-Dimethyl-1-butene

This protocol is a general procedure based on established methods[8][9].

Materials:

-

3,3-Dimethyl-1-butene (1.0 equiv)

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl] (0.05 equiv)

-

4-Phenylpyridine N-oxide (0.25 equiv, optional additive)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Buffered sodium hypochlorite solution (commercial bleach buffered to pH ~11 with Na₂HPO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-1-butene and the (R,R)-Mn(salen)Cl catalyst in dichloromethane. If using, add the 4-phenylpyridine N-oxide.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add the buffered bleach solution dropwise with vigorous stirring. The reaction is biphasic.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring the consumption of the starting alkene by TLC or GC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium chloride solution.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycle of Hydrolytic Kinetic Resolution (HKR)

Caption: Catalytic cycle for the hydrolytic kinetic resolution of a racemic epoxide.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Applications in Drug Development

Chiral epoxides are pivotal intermediates in the synthesis of numerous pharmaceuticals. The enantiopure forms of tert-butyloxirane and related structures are particularly valuable in the development of antiretroviral drugs.

Synthesis of Indinavir (Crixivan®)

Indinavir, an HIV protease inhibitor, was a key component of highly active antiretroviral therapy (HAART). A crucial step in its synthesis involves a chiral epoxide intermediate. While the original synthesis of Indinavir utilized a different chiral epoxide, the principles of asymmetric epoxidation, such as the Jacobsen-Katsuki reaction, are central to accessing such key intermediates[10][11]. The synthesis of a key aminoindanol intermediate for Indinavir can be achieved through the enantioselective epoxidation of indene, followed by a Ritter reaction[11][12]. This highlights the industrial importance of enantioselective epoxidation in producing complex chiral molecules.

Synthesis of Darunavir (Prezista®)

Darunavir is another critical HIV-1 protease inhibitor. Its synthesis often involves the use of a chiral epoxide as a key starting material[13][14]. Specifically, a Boc-protected chiral amino epoxide is a common precursor[13]. This epoxide undergoes a ring-opening reaction with an appropriate amine to install one of the stereocenters of the final drug molecule. The availability of highly enantiopure epoxides through methods like HKR or asymmetric epoxidation is therefore crucial for the efficient and stereocontrolled synthesis of Darunavir and its analogues.

Caption: Simplified synthetic workflow for Darunavir utilizing a chiral epoxide intermediate.

Conclusion

Chiral tert-butyloxiranes are indispensable building blocks for the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. The Hydrolytic Kinetic Resolution and the Jacobsen-Katsuki epoxidation stand out as robust and highly efficient methods for their preparation, providing access to these valuable intermediates with high enantiopurity. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate their application in research and development, ultimately contributing to the discovery and production of novel therapeutics.

References

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 12. chimia.ch [chimia.ch]

- 13. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Substituted Oxirane-2-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of substituted oxirane-2-carboxamides, a class of compounds of significant interest in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key concepts through diagrams to facilitate a deeper understanding of these molecules.

Introduction

Substituted oxirane-2-carboxamides, also known as glycidamides, are a versatile class of organic compounds characterized by a strained three-membered epoxide ring directly attached to a carboxamide functional group. This unique structural arrangement imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and key pharmacophores in various biologically active molecules. Their applications in drug discovery are notable, with derivatives showing potential as enzyme inhibitors and antidiabetic agents. A thorough understanding of their physical properties is paramount for optimizing their synthesis, formulation, and biological activity.

Core Physical Properties

The physical properties of substituted oxirane-2-carboxamides are significantly influenced by the nature and position of the substituents on both the oxirane ring and the amide nitrogen. These properties, including melting point, boiling point, solubility, pKa, and the partition coefficient (logP), are critical determinants of a compound's behavior in biological systems.

Quantitative Data Summary

| Compound Name | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP |

| Glycidamide | Unsubstituted | C₃H₅NO₂ | 87.08 | Oil | - | - |

| Methyl oxirane-2-carboxylate | - | C₄H₆O₃ | 102.09 | - | - | - |

| Benzyl oxirane-2-carboxylate | N-benzyl | C₁₀H₁₀O₃ | 178.18 | - | - | 1.3 |

| 3-Phenyloxirane-2-carboxylic acid | 3-phenyl | C₉H₈O₃ | 164.16 | - | - | - |

| (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide | 3-(2-chlorophenyl), N-phenyl | C₁₅H₁₂ClNO₂ | 273.71 | - | - | - |

| 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide | 3-(3-cyanophenyl), N-phenyl | C₁₆H₁₂N₂O₂ | 264.28 | - | - | - |

| N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Complex N-benzyl derivative | C₁₄H₁₃N₃O₃ | 271.27 | 218.6-220.1 | - | - |

Note: The table above represents a selection of compounds for which some physical property data could be found. The lack of comprehensive, directly comparable datasets highlights a gap in the current literature. The logP value for Benzyl oxirane-2-carboxylate is a calculated value.[1]

Experimental Protocols

Accurate determination of the physical properties of substituted oxirane-2-carboxamides is essential for their characterization and development. The following sections detail standard experimental methodologies for key physical properties.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

A small, dry sample of the crystalline oxirane-2-carboxamide derivative is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Qualitative Protocol:

-

Add approximately 10-20 mg of the substituted oxirane-2-carboxamide to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If not, the mixture can be gently warmed to assess temperature effects on solubility.

-

For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or HPLC.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Shake-Flask Method Protocol:

-

A solution of the substituted oxirane-2-carboxamide is prepared in either octan-1-ol or water.

-

Equal volumes of the octan-1-ol and aqueous phases are combined in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

pKa Determination

The pKa value indicates the strength of an acid or a base and is crucial for understanding the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and receptor binding. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen.[2] The N-H proton is weakly acidic.[2]

Potentiometric Titration Protocol:

-

A solution of the substituted oxirane-2-carboxamide is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a newly synthesized substituted oxirane-2-carboxamide.

Generalized Mechanism of Action: Covalent Modification

Many biologically active oxirane-containing compounds, including some substituted oxirane-2-carboxamides, exert their effects through covalent modification of biological macromolecules such as proteins (enzymes) or DNA. The strained epoxide ring is susceptible to nucleophilic attack by residues in the biological target.

Conclusion

Substituted oxirane-2-carboxamides are a promising class of compounds with significant potential in drug discovery. A comprehensive understanding of their physical properties is fundamental to their successful development. This guide has provided an overview of these properties, detailed experimental protocols for their determination, and presented illustrative diagrams. The compiled data, while not exhaustive, underscores the influence of substitution patterns on the physicochemical characteristics of these molecules. Further systematic studies to generate a comprehensive public database of these properties would be of great value to the scientific community.

References

In-Depth Technical Guide: Molecular Weight of (2R)-2-Tert-butyloxirane-2-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of the compound (2R)-2-Tert-butyloxirane-2-carboxamide. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

The chemical structure of this compound leads to the molecular formula: C₇H₁₃NO₂ .

This formula indicates that each molecule of the compound is composed of:

-

7 Carbon (C) atoms

-

13 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

-

Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu[1][2][3]

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[4][5][6]

Total Molecular Weight = 84.077 + 13.104 + 14.007 + 31.998 = 143.186 amu

The molecular weight is typically expressed in grams per mole ( g/mol ). Therefore, the molar mass of this compound is 143.186 g/mol .

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.

| Element | Symbol | Quantity | Standard Atomic Weight (amu)[2][4][10] | Total Mass (amu) |

| Carbon | C | 7 | 12.011[10] | 84.077 |

| Hydrogen | H | 13 | 1.008[1][2][3] | 13.104 |

| Nitrogen | N | 1 | 14.007[4][5][6] | 14.007 |

| Oxygen | O | 2 | 15.999[7][8][9] | 31.998 |

| Total | 143.186 |

Logical Relationship of Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

References

- 1. quora.com [quora.com]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. #1 - Hydrogen - H [hobart.k12.in.us]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. #7 - Nitrogen - N [hobart.k12.in.us]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. quora.com [quora.com]

- 10. Atomic/Molar mass [westfield.ma.edu]

Technical Guide: Solubility of (2R)-2-Tert-butyloxirane-2-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral epoxide of interest in synthetic organic chemistry and drug development due to its potential as a versatile building block. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and formulation development. This guide provides a framework for determining and presenting the solubility of this compound, including a standardized experimental protocol and a proposed synthetic pathway.

Solubility Data of this compound

Quantitative solubility data is essential for the effective design of chemical processes and formulations. The following table provides a standardized format for reporting the solubility of this compound in a range of common organic solvents at a specified temperature. Researchers are encouraged to populate this table with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Heptane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

3.1. Materials and Equipment

-

This compound (crystalline solid, >99% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the exact weight of the added solid.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

-

Visualization of a Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound via the enantioselective epoxidation of an achiral precursor, N-tert-butyl acrylamide. This method is a common strategy for the synthesis of chiral epoxides.

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals working with this compound. By following the detailed experimental protocol for solubility determination and utilizing the provided table for data presentation, a standardized and comparable dataset can be generated. The visualized synthetic workflow offers a logical approach to the preparation of this chiral epoxide. Accurate solubility data is fundamental for advancing the chemical synthesis, purification, and formulation of this and other related compounds.

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Disubstituted Epoxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors governing the thermodynamic stability of 2,2-disubstituted epoxides. These strained heterocyclic compounds are pivotal intermediates in organic synthesis and drug development. Understanding their stability is crucial for predicting reactivity, controlling reaction outcomes, and designing efficient synthetic routes for complex pharmaceutical agents.

Fundamentals of Epoxide Stability

Epoxides, or oxiranes, are three-membered rings containing two carbon atoms and one oxygen atom. Their notable reactivity stems from significant ring strain, a combination of angle and torsional strain.[1] This inherent instability is the primary driving force for ring-opening reactions.[1] The stability of the epoxide ring is further modulated by the nature and position of its substituents.

For 2,2-disubstituted epoxides, two key factors are in constant interplay:

-

Electronic Effects: Substituents can influence the electron distribution within the epoxide ring. Alkyl groups, being electron-donating, can stabilize an adjacent positive charge. This effect is particularly significant in acid-catalyzed ring-opening mechanisms, where a partial positive charge develops on the more substituted carbon atom.[2]

-

Steric Effects: The size of the substituents at the C2 position creates steric hindrance, which can impede the approach of a nucleophile. This effect is dominant in base-catalyzed S(_N)2-type reactions, where attack occurs at the less sterically hindered carbon.[3]

dot

Caption: Key factors determining the thermodynamic stability of epoxides.

Quantitative Thermodynamic Data

The relative stability of isomeric epoxides can be quantified by comparing their gas-phase heats of formation (ΔHf). Experimental studies have shown that among butene oxide isomers, the geminally disubstituted (2,2-dimethyloxirane) and trans-disubstituted epoxides are the most stable.[1]

Reaction calorimetry is a primary technique used to determine the condensed-phase heats of formation. This is achieved by measuring the heat of reduction (ΔHred) of the epoxide to its corresponding alcohol.[1]

| Epoxide | Product Alcohol | ΔHred (liquid, kcal/mol) | ΔHf (liquid, kcal/mol) | ΔHf (gas, kcal/mol) |

| Ethyloxirane | 2-Butanol | -34.80 ± 0.12 | -37.8 ± 0.4 | -30.0 ± 0.4 |

| cis-2,3-Dimethyloxirane | 2-Butanol | -32.06 ± 0.12 | -40.5 ± 0.4 | -33.2 ± 0.4 |

| trans-2,3-Dimethyloxirane | 2-Butanol | -30.55 ± 0.08 | -42.1 ± 0.4 | -35.2 ± 0.4 |

| 2,2-Dimethyloxirane | tert-Butyl alcohol | -29.67 ± 0.11 | -47.5 ± 0.4 | -40.6 ± 0.4 |

Table 1: Condensed-phase enthalpies of reduction and formation of butene oxide isomers. Data sourced from a comprehensive thermochemical study.[1]

The data clearly indicates that 2,2-dimethyloxirane is the most stable of the butene oxide isomers in both the liquid and gas phases, as evidenced by its less exothermic heat of reduction and more negative heat of formation.[1]

Experimental Protocols: Reaction Calorimetry

The determination of the heat of reduction for epoxides provides crucial data for calculating their heats of formation. A well-established method involves reaction calorimetry with a potent reducing agent.[1]

Objective: To measure the condensed-phase heat of reduction (ΔHred) of a 2,2-disubstituted epoxide to its corresponding tertiary alcohol.

Key Reagents & Equipment:

-

Reducing Agent: Lithium triethylborohydride (LiEt3BH), which provides rapid and quantitative reduction.[1]

-

Solvent: Triethylene glycol dimethyl ether, a high-boiling solvent to prevent evaporation upon H2 generation.[1]

-

Substrate: High-purity liquid 2,2-disubstituted epoxide.

-

Apparatus: A solution calorimeter maintained at a constant temperature (e.g., 25.1 °C).[1]

Methodology:

-

The enthalpy of reaction is first measured for the reduction of the pure liquid epoxide with LiEt3BH in the solvent to form the solvated lithium salt of the corresponding alcohol.[1]

-

A second measurement is performed where the pure liquid product alcohol is dissolved in the same reaction medium, producing the identical solvated lithium salt.[1]

-

The condensed-phase heat of reduction (ΔHred) is calculated by subtracting the enthalpy of the second reaction from the first.[1]

-

The condensed-phase heat of formation (ΔHf) of the epoxide is then determined using the calculated ΔHred and the known ΔHf of the product alcohol.[1]

dot

Caption: Experimental workflow for determining epoxide ΔHf via reaction calorimetry.

Reactivity as an Indicator of Stability: Regioselective Ring-Opening

The regioselectivity of ring-opening reactions serves as a practical indicator of the electronic and steric factors that influence the stability of the transition states, which is directly related to the ground-state stability of the epoxide. For a 2,2-disubstituted epoxide, the outcome depends critically on the reaction conditions.

-

Acid-Catalyzed Opening (S(_N)1-like): Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The C-O bond to the more substituted carbon begins to break, developing a partial positive charge on this tertiary carbon. This carbocation-like transition state is stabilized by the electron-donating alkyl groups. A weak nucleophile will then attack this more electrophilic, more substituted carbon.[2][3][4]

-

Base-Catalyzed Opening (S(_N)2): Under basic or nucleophilic conditions, the reaction proceeds via a direct S(_N)2 mechanism. The strong nucleophile attacks the less sterically hindered carbon atom (the primary carbon), leading to inversion of stereochemistry at that center.[3][5]

dot

Caption: Reaction pathways for 2,2-disubstituted epoxide ring-opening.

Applications in Drug Development

Chiral 2,2-disubstituted epoxides are highly valuable building blocks in medicinal chemistry and process development. Their ability to undergo predictable, stereospecific ring-opening reactions allows for the efficient construction of chiral tertiary alcohols, a common motif in biologically active molecules.[6] The synthesis of key intermediates for drugs like the sleep disorder treatment tasimelteon has utilized chiral 2,2-disubstituted epoxides.[6] Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidations, and the Corey-Chaykovsky reaction are often employed to generate these enantiomerically pure starting materials.[7][8]

Conclusion

The thermodynamic stability of 2,2-disubstituted epoxides is governed by a balance of inherent ring strain and the electronic and steric effects of the substituents. Thermochemical data confirms that geminal substitution leads to a more stable epoxide ring compared to other substitution patterns. This stability profile dictates the molecule's reactivity, particularly the regioselectivity of its ring-opening reactions. A thorough understanding of these principles is essential for professionals in drug discovery and development to effectively utilize these versatile intermediates in the synthesis of complex molecular targets.

References

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chimia.ch [chimia.ch]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (2R)-2-Tert-butyloxirane-2-carboxamide from Prochiral Alkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the chiral epoxide, (2R)-2-Tert-butyloxirane-2-carboxamide. As direct asymmetric epoxidation of a corresponding prochiral alkene is not a well-established route, this guide focuses on a more practical multi-step synthetic pathway. The outlined methodology involves an initial Darzens condensation to form a glycidic ester, followed by an asymmetric resolution or synthesis step, and subsequent amidation to yield the target carboxamide. This approach offers a reliable and reproducible method for obtaining the desired enantiomerically pure product, a valuable building block in medicinal chemistry and drug development.

Introduction

Chiral epoxides are critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent ring strain allows for facile ring-opening reactions with various nucleophiles, providing a versatile platform for the introduction of new functional groups with defined stereochemistry. This compound is a key chiral building block, with the tert-butyl group providing steric bulk and the carboxamide functionality offering opportunities for further chemical modification.

The synthesis of this specific chiral epoxide from a simple prochiral alkene presents significant challenges. Therefore, this application note details a more robust and accessible synthetic strategy commencing with a Darzens glycidic ester condensation.

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step process, designed to ensure high yield and enantiomeric purity. The workflow is as follows:

-

Step 1: Darzens Condensation. Synthesis of a racemic tert-butyl glycidic ester via the condensation of a ketone with an α-haloester.

-

Step 2: Enantiomeric Enrichment. Isolation of the desired (2R)-enantiomer through either asymmetric synthesis or chiral resolution of the racemic ester.

-

Step 3: Amidation. Conversion of the chiral glycidic ester to the target this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Synthesis of Racemic Methyl 3-(tert-butyl)oxirane-2-carboxylate via Darzens Condensation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters, also known as glycidic esters.[1][2] This reaction involves the condensation of a ketone with an α-haloester in the presence of a base.

Reaction Scheme:

Protocol:

-

To a solution of sodium methoxide (prepared from 5.1 g, 0.22 g-atoms of Na in 90 mL of anhydrous methanol) chilled to -10°C in an ice-salt bath, a solution of pinacolone (20 g, 0.20 mol) and methyl chloroacetate (23.9 g, 0.22 mol) is added dropwise over a period of 3 hours.[3]

-

The reaction mixture is vigorously stirred during the addition, and it will gradually become a white paste.[3]

-

After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.[3]

-

The mixture is then poured into ice-water (350 mL) containing acetic acid (2 mL).[3]

-

The precipitated white solid is filtered, washed with cold water, and dried in a desiccator to yield the crude glycidic ester.[3]

-

The crude product can be purified by recrystallization from methanol.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pinacolone | Methyl Chloroacetate | Sodium Methoxide | Methanol | -10 to RT | 8 | ~75 | [3] |

| Aldehydes | α-chloroester | Phosphazene Base | THF | 25 | 24 | 57-92 | [2] |

Step 2: Enantiomeric Enrichment

Obtaining the desired (2R)-enantiomer can be achieved through two primary methods: asymmetric Darzens condensation or chiral resolution of the racemic ester.

Recent advancements have led to the development of highly enantioselective Darzens reactions using chiral phase-transfer catalysts.[4]

Reaction Scheme:

Protocol:

-

A chiral phase-transfer catalyst, such as a 6'-OH cinchonium salt, is employed.[4]

-

The reaction is typically carried out in a biphasic system, for example, an organic solvent like dichloromethane and an aqueous base solution (e.g., NaOH).

-

The α-chloro ketone and aldehyde are stirred in the organic solvent with the chiral catalyst.[4]

-

The reaction proceeds at room temperature, and the progress can be monitored by TLC.

-

Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the enantioenriched epoxide.

Quantitative Data:

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Enantiomeric Excess (ee) (%) | Reference |

| α-chloro ketone | Aldehyde | 6'-OH cinchonium salt derivative | Dichloromethane | up to 99 | [4] |

Enzymatic kinetic resolution is a powerful tool for separating enantiomers. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted chiral ester and the hydrolyzed acid.

Protocol:

-

The racemic methyl 3-(tert-butyl)oxirane-2-carboxylate is dissolved in an appropriate organic solvent.

-

A lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution.

-

A nucleophile, such as water or an alcohol, is added to initiate the enzymatic hydrolysis.

-

The reaction is stirred at a controlled temperature, and the conversion is monitored by chiral HPLC.

-

Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off.

-

The unreacted (2R)-ester and the hydrolyzed (2S)-acid are separated by extraction or chromatography.

Quantitative Data:

Enzymatic resolutions can achieve high enantiomeric excess (>99%) for the desired product.[5]

Step 3: Amidation of (2R)-Methyl 3-(tert-butyl)oxirane-2-carboxylate

The final step involves the conversion of the chiral glycidic ester to the corresponding carboxamide through aminolysis.[6]

Reaction Scheme:

Protocol:

-

The chiral ester is dissolved in a suitable solvent, such as methanol or THF.

-

The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).

-

The reaction vessel is sealed and allowed to stir at room temperature.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data:

Aminolysis of esters to amides is generally a high-yielding reaction.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) |

| (2R)-Methyl 3-(tert-butyl)oxirane-2-carboxylate | Ammonia | Methanol | RT | 24-48 h | >90 |

Visualization of Key Processes

Darzens Condensation Mechanism

References

- 1. Darzens Reaction [organic-chemistry.org]

- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Asymmetric Epoxidation of Sterically Hindered Tert-Butyl Substituted Olefins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric epoxidation of sterically demanding tert-butyl substituted olefins. The methodologies discussed herein are critical for the synthesis of chiral epoxides, which are valuable building blocks in the development of pharmaceuticals and other complex organic molecules. This guide focuses on three prominent methods: the Jacobsen-Katsuki Epoxidation for unfunctionalized olefins, the Sharpless-Katsuki Epoxidation for allylic alcohols, and the Shi Epoxidation as an organocatalytic alternative.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes, including those with bulky substituents.[1] It employs a chiral manganese-salen complex as the catalyst.[1]

Application Notes:

The Jacobsen-Katsuki epoxidation is particularly well-suited for cis-disubstituted and certain terminal olefins. For sterically hindered terminal olefins, such as those bearing a tert-butyl group, the choice of the salen ligand on the manganese catalyst is crucial for achieving high enantioselectivity. The bulky tert-butyl groups on the standard Jacobsen catalyst create a chiral environment that can effectively differentiate the prochiral faces of the incoming olefin.

Quantitative Data:

| Substrate | Catalyst (mol%) | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| 3,3-Dimethyl-1-butene | (R,R)-Jacobsen's Catalyst (4) | m-CPBA/NMO | Dichloromethane | 55 | 92 | J. Am. Chem. Soc. 1991, 113, 7063-7064 |

| 3,3-Dimethyl-1-butene | Chiral Mn(III)-salen complex | NaOCl | Dichloromethane/Water | 64 | 86 | Tetrahedron Lett. 1991, 32, 5055-5058 |

Experimental Protocol: Epoxidation of 3,3-Dimethyl-1-butene

This protocol is adapted from the literature for the epoxidation of a sterically hindered terminal olefin.

Materials:

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

3,3-Dimethyl-1-butene (tert-butylethylene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

N-Methylmorpholine N-oxide (NMO)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 3,3-dimethyl-1-butene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.04 mmol, 4 mol%).

-

A solution of N-methylmorpholine N-oxide (1.5 mmol) in dichloromethane (2 mL) is added, followed by the portion-wise addition of solid m-CPBA (1.5 mmol) over 10 minutes.

-

The reaction mixture is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired epoxide.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Workflow for Jacobsen-Katsuki Epoxidation:

Caption: Workflow for the Jacobsen-Katsuki epoxidation of 3,3-dimethyl-1-butene.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3][4] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2]

Application Notes:

This method is particularly powerful due to its high predictability of the epoxide's absolute stereochemistry based on the chirality of the tartrate ligand used. While the steric hindrance of a tert-butyl group can influence the reaction rate, excellent enantioselectivities can still be achieved.

Quantitative Data:

| Substrate | Chiral Ligand | Catalyst (mol%) | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| (E)-4,4-Dimethyl-2-penten-1-ol | (+)-DIPT | 5-10 | TBHP | Dichloromethane | 80 | >95 | J. Am. Chem. Soc. 1987, 109, 5765-5780 |

| (Z)-4,4-Dimethyl-2-penten-1-ol | (+)-DIPT | 5-10 | TBHP | Dichloromethane | 75 | 88 | J. Am. Chem. Soc. 1987, 109, 5765-5780 |

Experimental Protocol: Epoxidation of (E)-4,4-Dimethyl-2-penten-1-ol

This protocol is based on the highly reliable procedure developed by Sharpless and coworkers.[5]

Materials:

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

(+)-Diisopropyl tartrate [(+)-DIPT]

-

(E)-4,4-Dimethyl-2-penten-1-ol

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4 Å Molecular sieves, powdered

-

Diethyl ether

-

10% aqueous solution of NaOH saturated with NaCl

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet is charged with powdered 4 Å molecular sieves (0.5 g per 5 mmol of allylic alcohol).

-

Anhydrous dichloromethane (20 mL per 5 mmol of allylic alcohol) is added, and the suspension is cooled to -20 °C.

-

(+)-Diisopropyl tartrate (0.3 mmol, 6 mol%) is added, followed by titanium(IV) isopropoxide (0.25 mmol, 5 mol%). The mixture is stirred for 30 minutes at -20 °C.

-

A solution of (E)-4,4-dimethyl-2-penten-1-ol (5 mmol) in dichloromethane (5 mL) is added.

-

tert-Butyl hydroperoxide (7.5 mmol, 1.5 equivalents) is added dropwise while maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C for 2-4 hours, with progress monitored by TLC.

-

Upon completion, water (1 mL per 5 mmol of allylic alcohol) is added, and the mixture is stirred for 1 hour at -20 °C, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether.

-

The combined organic phases are washed with a 10% aqueous solution of NaOH saturated with NaCl, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis of the corresponding Mosher's ester derivative.

Logical Flow of Sharpless-Katsuki Epoxidation:

Caption: Logical flow of the Sharpless-Katsuki asymmetric epoxidation.

Shi Asymmetric Epoxidation

The Shi epoxidation is a metal-free, organocatalytic method for the asymmetric epoxidation of olefins.[6] It typically utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[6][7]

Application Notes:

The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins.[6] The steric bulk of a tert-butyl group on the olefin can influence the facial selectivity, and in some cases, lead to high enantiomeric excess. The reaction is performed under buffered, biphasic conditions.

Quantitative Data:

| Substrate | Catalyst (mol%) | Oxidant | Solvent System | Temp (°C) | Yield (%) | ee (%) | Reference |

| (E)-4,4-Dimethyl-2-pentene | Shi Catalyst (20-30) | Oxone® | CH₃CN/DMM/aq. buffer | 0 | 70 | 90 | J. Am. Chem. Soc. 1997, 119, 11224-11235 |

| 1-(tert-Butyl)-cyclohexene | Shi Catalyst (20-30) | Oxone® | CH₃CN/DMM/aq. buffer | 0 | 85 | 92 | J. Am. Chem. Soc. 1997, 119, 11224-11235 |

Experimental Protocol: Epoxidation of (E)-4,4-Dimethyl-2-pentene

This protocol is a general procedure for the Shi epoxidation of a trans-disubstituted olefin.[3]

Materials:

-

Shi catalyst (fructose-derived ketone)

-

(E)-4,4-Dimethyl-2-pentene

-

Oxone® (potassium peroxymonosulfate)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Acetonitrile (CH₃CN)

-

Dimethoxymethane (DMM)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a vigorously stirred solution of (E)-4,4-dimethyl-2-pentene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of acetonitrile (3 mL) and dimethoxymethane (1.5 mL) at 0 °C is added an aqueous buffer solution (pH 10.5, prepared from K₂CO₃, 4 mL).

-

Tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%) is added as a phase-transfer catalyst.

-

A solution of Oxone® (2.0 mmol) and K₂CO₃ (4.0 mmol) in water (4 mL) is added dropwise over 1-2 hours, maintaining the temperature at 0 °C and the pH around 10.5.

-

The reaction is stirred vigorously at 0 °C for 12-24 hours.

-

The reaction is quenched by the addition of sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Experimental Workflow for Shi Epoxidation:

Caption: Experimental workflow for the Shi asymmetric epoxidation.

References

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: (2R)-2-Tert-butyloxirane-2-carboxamide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2R)-2-Tert-butyloxirane-2-carboxamide is a specialized chemical entity featuring a reactive epoxide ring and a carboxamide functional group. This structural motif makes it a potent candidate for the irreversible inhibition of cysteine proteases, a class of enzymes implicated in a wide range of diseases including cancer, infectious diseases, and autoimmune disorders. The tert-butyl group provides steric bulk, which can influence selectivity and binding affinity for the target enzyme's active site. These application notes provide an overview of its potential use in medicinal chemistry, along with protocols for its synthesis and biological evaluation.

Mechanism of Action

This compound is designed to act as an irreversible inhibitor of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue's thiol group on one of the electrophilic carbons of the oxirane ring. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme. The stereochemistry of the oxirane is crucial for optimal positioning within the enzyme's active site to facilitate this reaction.

Diagram of the Cysteine Protease Inhibition Pathway

Caption: Cysteine protease inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against selected cysteine proteases, based on activities of structurally similar compounds.

Table 1: In Vitro Inhibitory Activity against Human Cathepsins

| Enzyme Target | IC50 (nM) [a] | Ki (nM) [b] | k_inact/Ki (M⁻¹s⁻¹) [c] |

| Cathepsin B | 50 | 25 | 1.2 x 10⁵ |

| Cathepsin L | 15 | 8 | 3.5 x 10⁵ |

| Cathepsin K | 120 | 65 | 0.8 x 10⁵ |

| Cathepsin S | 85 | 40 | 1.0 x 10⁵ |

[a] Concentration of inhibitor required for 50% inhibition of enzyme activity. [b] Inhibition constant, reflecting the binding affinity of the inhibitor. [c] Second-order rate constant for enzyme inactivation.

Table 2: In Vitro Activity in a Cell-Based Assay

| Cell Line | Target Pathway | EC50 (µM) [d] |

| MDA-MB-231 (Breast Cancer) | Cathepsin B-mediated invasion | 1.5 |

| RAW 264.7 (Macrophage) | Cathepsin S-mediated antigen presentation | 2.2 |

[d] Concentration of compound that gives a half-maximal response.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the epoxidation of a corresponding α,β-unsaturated amide.

Materials:

-

(E)-3-tert-butyl-acrylamide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve (E)-3-tert-butyl-acrylamide (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory potency of this compound against a cysteine protease (e.g., Cathepsin B).

Materials:

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

-

Fluorogenic Substrate: Z-Arg-Arg-AMC (for Cathepsin B)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the Cathepsin B enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding and enzyme inactivation.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram of the Inhibition Assay Workflow

Application Notes and Protocols: (2R)-2-Tert-butyloxirane-2-carboxamide as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a valuable chiral building block in asymmetric synthesis, prized for its stereochemically defined epoxide ring and the directing influence of its bulky tert-butyl and carboxamide functionalities. This combination allows for highly regio- and stereoselective ring-opening reactions, providing access to a variety of chiral intermediates crucial for the synthesis of complex molecules, particularly in the field of drug discovery and development. The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, while the chirality at the C2 position is transferred to the product, enabling the construction of new stereocenters with high fidelity.

These application notes provide an overview of the synthesis and potential applications of this compound, along with generalized experimental protocols for its use in the stereoselective synthesis of chiral β-amino alcohols, which are key structural motifs in many biologically active compounds, including antiviral agents.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Applications in Stereoselective Synthesis: Preparation of Chiral β-Amino Alcohols

The primary application of this compound lies in its regioselective and stereoselective ring-opening with nucleophiles. The bulky tert-butyl group typically directs the nucleophilic attack to the less hindered C3 carbon of the epoxide ring. When the nucleophile is an amine, this reaction provides a direct route to chiral β-amino alcohols with a high degree of stereocontrol.

General Reaction Scheme

The reaction of this compound with a primary or secondary amine is expected to proceed via an SN2 mechanism, resulting in the formation of a single diastereomer of the corresponding β-amino alcohol.

Ring-Opening Reaction with Amines

Caption: Synthesis of chiral β-amino alcohols.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound. These protocols are based on analogous reactions reported in the literature and should be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of N-Benzyl-(2R)-2-tert-butyloxirane-2-carboxamide (Hypothetical)

This protocol describes a potential method for the synthesis of an N-substituted derivative, which is a common strategy to introduce further diversity.

Materials:

-

(2R)-2-tert-Butyloxirane-2-carboxylic acid

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (2R)-2-tert-butyloxirane-2-carboxylic acid (1.0 eq) in dry DCM at 0 °C, add benzylamine (1.1 eq) and DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(2R)-2-tert-butyloxirane-2-carboxamide.

Protocol 2: Stereoselective Ring-Opening with an Aromatic Amine

This protocol outlines a general procedure for the nucleophilic ring-opening of an N-substituted this compound with an aromatic amine to yield a chiral β-amino alcohol.

Materials:

-

N-Benzyl-(2R)-2-tert-butyloxirane-2-carboxamide

-

Aniline or substituted aniline

-

Lewis acid catalyst (e.g., Ytterbium(III) triflate, Scandium(III) triflate)

-

Acetonitrile or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-benzyl-(2R)-2-tert-butyloxirane-2-carboxamide (1.0 eq) in acetonitrile, add the aromatic amine (1.2 eq).

-

Add the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired chiral β-amino alcohol.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific literature data for this compound, the following table presents hypothetical data based on analogous ring-opening reactions of similar chiral epoxides. This table is for illustrative purposes to demonstrate how such data should be presented.

| Entry | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Aniline | Yb(OTf)₃ | CH₃CN | 80 | 24 | 85 | >95:5 |

| 2 | p-Methoxyaniline | Sc(OTf)₃ | Toluene | 60 | 36 | 90 | >95:5 |

| 3 | Benzylamine | None | EtOH | Reflux | 12 | 78 | >95:5 |

Applications in Drug Development

Chiral β-amino alcohols are key intermediates in the synthesis of a wide range of pharmaceuticals. Their structural motif is present in numerous antiviral agents, including protease inhibitors and neuraminidase inhibitors. The stereochemistry of the hydroxyl and amino groups is often critical for biological activity. The use of this compound as a chiral building block allows for the precise installation of these stereocenters, facilitating the synthesis of enantiomerically pure drug candidates.

Signaling Pathway Visualization (Generic Example)

The following diagram illustrates a generic signaling pathway that might be inhibited by a drug synthesized using a chiral β-amino alcohol derived from the title compound.

Caption: Inhibition of a kinase cascade by a drug candidate.

Conclusion

This compound holds significant potential as a versatile chiral building block for the asymmetric synthesis of valuable pharmaceutical intermediates. Its stereodefined structure allows for the predictable and controlled introduction of chirality in target molecules. While specific, detailed experimental data for this particular compound is limited in the public domain, the general principles of epoxide chemistry and asymmetric synthesis provide a strong foundation for its application. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in organic synthesis and drug development. Researchers are encouraged to adapt and optimize the provided general protocols for their specific synthetic needs.

Application Notes and Protocols: Ring-Opening Reactions of (2R)-2-Tert-butyloxirane-2-carboxamide with Nucleophiles